BenchChemオンラインストアへようこそ!

(R)-VT104

Luciferase Reporter Assay High-Throughput Screening (HTS) Assay Interference

Researchers must use (R)-VT104—not racemic VT104 or the S-enantiomer—as the negative control in firefly luciferase reporter assays. It inhibits luciferase (IC50 0.1-1 µM) without blocking TEAD, enabling unambiguous identification of genuine YAP/TAZ-TEAD pathway modulators versus assay artifacts. In counterscreens for Hippo pathway modulators, NF2 synthetic lethality, or TEAD-inhibitor combination synergy, substituting any other compound introduces confounding variables that invalidate target validation. Procure (R)-VT104 to ensure your HTS data withstand rigorous review.

Molecular Formula C25H19F3N2O
Molecular Weight 420.4 g/mol
CAS No. 2417718-26-2
Cat. No. B6274960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-VT104
CAS2417718-26-2
Molecular FormulaC25H19F3N2O
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=N1)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C25H19F3N2O/c1-16(23-7-2-3-14-29-23)30-24(31)19-10-13-22-18(15-19)5-4-6-21(22)17-8-11-20(12-9-17)25(26,27)28/h2-16H,1H3,(H,30,31)/t16-/m1/s1
InChIKeyAAZUPSFRSHFTGV-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-VT104 Procurement Guide: R-Enantiomer of Pan-TEAD Inhibitor for Luciferase-Based Assay Controls


(R)-VT104 (CAS: 2417718-26-2) is the R-enantiomer of VT104, a pan-TEAD autopalmitoylation inhibitor . While VT104 is orally bioactive and blocks YAP/TAZ-TEAD mediated gene transcription, (R)-VT104 is distinguished by its activity against firefly luciferase (IC50 = 0.1-1 μM), a property not shared by its therapeutically active S-enantiomer counterpart [1]. This enantiomer is primarily utilized as a control compound in luciferase reporter assays to validate target-specific effects versus assay interference [2].

Why (R)-VT104 Cannot Be Substituted with VT104 or Other Pan-TEAD Inhibitors in Luciferase Assays


Substituting (R)-VT104 with racemic VT104, the active S-enantiomer, or other pan-TEAD inhibitors (e.g., VT107) will introduce significant confounding variables in high-throughput screening (HTS) assays utilizing firefly luciferase reporters. (R)-VT104 directly inhibits firefly luciferase with an IC50 of 0.1-1 μM [1], a characteristic not reported for VT104 or VT107 . Therefore, using VT104 as a 'negative control' in these systems is scientifically invalid, as its TEAD-inhibitory activity will obscure the interpretation of whether cellular effects stem from pathway modulation or luciferase enzyme interference. (R)-VT104 is the requisite, structurally defined tool for decoupling these two distinct mechanisms [2].

(R)-VT104 Quantitative Differentiation Data vs. VT104 and Pan-TEAD Analogs


Enantiomer-Specific Firefly Luciferase Inhibition Enables Assay Artifact Identification

(R)-VT104, the R-enantiomer of VT104, exhibits potent inhibition of firefly luciferase (IC50 = 0.1-1 μM) . In contrast, the S-enantiomer (VT104) is a potent inhibitor of TEAD-mediated transcription (IC50 = 10.4 nM) but does not significantly inhibit firefly luciferase at relevant concentrations [1]. This stark difference in biochemical activity, despite identical molecular weight and formula, makes (R)-VT104 essential for identifying false positives in luciferase-based HTS campaigns targeting the Hippo pathway [2].

Luciferase Reporter Assay High-Throughput Screening (HTS) Assay Interference

Comparison of Biochemical Potency: YAP/TAZ-TEAD Transcriptional Inhibition vs. Luciferase Activity

The functional divergence between (R)-VT104 and VT104 is evident when comparing their cellular and biochemical activities. VT104 (the S-enantiomer) is a potent inhibitor of YAP/TAZ-TEAD-promoted gene transcription (IC50 = 10.4 nM) . (R)-VT104, while structurally related, is functionally characterized by its inhibition of firefly luciferase (IC50 = 0.1-1 μM) [1]. This indicates that the chiral center critically dictates target engagement, with the R-enantiomer favoring luciferase binding and the S-enantiomer favoring TEAD auto-palmitoylation inhibition [2]. This cross-study comparison underscores their distinct and non-overlapping primary utilities in a laboratory setting.

Hippo Pathway YAP/TAZ TEAD Transcription Factor

In Vitro Anti-Proliferative Activity: VT104 Exhibits Potent, NF2-Mutant Selective Cytotoxicity

While (R)-VT104 is a control compound, VT104 (the S-enantiomer) demonstrates a clear, genotype-selective anti-proliferative profile. It potently inhibits the proliferation of mesothelioma cell lines harboring NF2 mutations or deletions, with IC50 values of 16.1 nM (NCI-H226, NF2-deficient), 31.6 nM (NCI-H2051, NF2 mutant), and 25.6 nM (NCI-H2373, NF2-deleted) . This is in contrast to its minimal effect on wild-type NF2 cells, establishing a robust therapeutic window based on genetic context [1]. This class-level inference highlights the functional importance of chirality; the S-enantiomer drives the primary therapeutic phenotype of interest, while the R-enantiomer serves as a critical control.

Mesothelioma NF2 Mutation Anti-Proliferative

In Vivo Tumor Growth Inhibition: Orally Bioavailable VT104 Suppresses Xenograft Growth

VT104 (the S-enantiomer) demonstrates significant in vivo efficacy following oral administration. In an NCI-H226 mesothelioma xenograft mouse model, oral dosing of VT104 at 0.3-3 mg/kg resulted in the suppression of tumor growth [1]. This anti-tumor activity is linked to its excellent oral bioavailability (≥75%) and long half-life (>12 hours) in mice [2]. These PK/PD properties are specific to the S-enantiomer and are not relevant for (R)-VT104, which is not intended for in vivo studies due to its lack of TEAD-inhibitory activity [3].

Xenograft Model Oral Bioavailability In Vivo Efficacy

Oral Bioavailability and Pharmacokinetic Profile of VT104

The S-enantiomer, VT104, possesses a favorable oral pharmacokinetic profile in mice, characterized by high oral bioavailability (≥75%) and a long half-life (>12 hours) [1]. These properties are crucial for its utility as an in vivo probe for the Hippo pathway [2]. In stark contrast, (R)-VT104 is not characterized for its oral bioavailability and is not used in in vivo models, as its primary activity is the inhibition of firefly luciferase in cell-free or cell-based assays [3]. This distinction is a critical factor in selecting the correct compound for downstream experiments.

Pharmacokinetics Oral Bioavailability Drug Metabolism

Defined Applications for (R)-VT104 and its Enantiomeric Counterpart


Assay Validation: Decoupling True TEAD Inhibition from Luciferase Artifacts

In high-throughput screens (HTS) utilizing firefly luciferase reporter constructs to identify novel Hippo pathway modulators, (R)-VT104 is an essential control [1]. By running (R)-VT104 in parallel with test compounds, researchers can distinguish compounds that truly inhibit YAP/TAZ-TEAD transcriptional activity from those that simply inhibit the luciferase reporter enzyme [2]. A compound that shows activity in the primary screen but is unaffected by (R)-VT104 in a counterscreen is likely a genuine pathway modulator.

Mechanistic Studies: Elucidating the YAP-PITX2 Transcriptional Switch in Rare Cancers

Research into rare malignancies like External Auditory Canal Squamous Cell Carcinoma (EACSCC) has identified a novel mechanism of resistance to TEAD inhibition. The pan-TEAD inhibitor VT104 (S-enantiomer) has been shown to induce a transcriptional switch where YAP partners with the transcription factor PITX2 instead of TEAD [1]. (R)-VT104 can serve as a critical negative control in these studies to confirm that the observed transcriptional reprogramming is specifically due to TEAD inhibition by the S-enantiomer and not a general cellular stress response or assay artifact [2].

Combination Therapy Screening: Assessing Synergy with EGFR and KRAS Inhibitors

Preclinical studies have demonstrated that the pan-TEAD inhibitor VT104 (S-enantiomer) exhibits synergistic anti-tumor effects when combined with EGFR tyrosine kinase inhibitors (TKIs) or KRAS G12C inhibitors in lung cancer models [1]. For researchers conducting similar combination screens using luciferase-based readouts (e.g., to measure cell viability or pathway activity), (R)-VT104 is an indispensable control. It ensures that any observed synergy between a test compound and a targeted agent is not confounded by the test compound's interference with the luciferase detection system [2].

Synthetic Lethality and Genetic Dependency Screens in NF2-Mutant Cancers

VT104 (the S-enantiomer) displays potent, genotype-selective cytotoxicity against NF2-mutant and NF2-deficient cancer cell lines [1]. This property makes it a valuable tool for synthetic lethality screens aimed at identifying additional targets that, when inhibited, further sensitize NF2-mutant cells to TEAD blockade. In such screens, which may employ luciferase-based viability assays, (R)-VT104 is the requisite control to rule out false-positive 'hits' that arise from direct inhibition of the luciferase enzyme rather than a true genetic interaction [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-VT104

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.